Cas no 220239-66-7 (3-(Trifluoromethoxy)thiophenol)

3-(Trifluoromethoxy)thiophenol is a versatile organic compound featuring a thiophenyl ring with a trifluoromethoxy substituent. Its key advantages include enhanced stability and reactivity, making it suitable for various synthetic applications. This compound offers improved solubility in organic solvents, facilitating its use in purification processes and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
3-(Trifluoromethoxy)thiophenol structure
220239-66-7 structure
Product Name:3-(Trifluoromethoxy)thiophenol
CAS No:220239-66-7
MF:C7H5F3OS
MW:194.174211263657
MDL:MFCD01320799
CID:92474
PubChem ID:2777357
Update Time:2025-07-21

3-(Trifluoromethoxy)thiophenol Chemical and Physical Properties

Names and Identifiers

    • 3-(Trifluoromethoxy)thiophenol
    • 3-(Trifluoromethoxy)benzenethiol
    • 3-(trifluoromethoxy)benzene-1-thiol
    • 3-(trifluoromethyloxy)benzenethiol
    • 3-trifluoromethoxythiophenol
    • AC1MCRNK
    • ACMC-1CEJB
    • CTK4E8313
    • SureCN159683
    • A815845
    • Benzenethiol, 3-(trifluoromethoxy)-
    • DTXSID00380490
    • EN300-1931844
    • 220239-66-7
    • MFCD01320799
    • 3-(Trifluoromethoxy)thiophenol, AldrichCPR
    • AMY14467
    • QFDFCLPLEHANEA-UHFFFAOYSA-N
    • FT-0644023
    • CS-0081159
    • AKOS006227993
    • 3-(trifluoromethoxy)benzene thiol
    • SCHEMBL159683
    • PS-8294
    • DB-008249
    • MDL: MFCD01320799
    • Inchi: 1S/C7H5F3OS/c8-7(9,10)11-5-2-1-3-6(12)4-5/h1-4,12H
    • InChI Key: GEJGGOYNWFQKKH-UHFFFAOYSA-N
    • SMILES: SC1=CC=CC(=C1)OC(F)(F)F

Computed Properties

  • Exact Mass: 194.00100
  • Monoisotopic Mass: 194.00132044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.3
  • Topological Polar Surface Area: 10.2Ų

Experimental Properties

  • Color/Form: Colorless liquid with foul smell
  • Refractive Index: 1.477
  • Water Partition Coefficient: Not miscible in water.
  • PSA: 48.03000
  • LogP: 2.87390
  • Solubility: Unable or difficult to mix
  • Sensitiveness: Air Sensitive/Stench

3-(Trifluoromethoxy)thiophenol Security Information

3-(Trifluoromethoxy)thiophenol Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-(Trifluoromethoxy)thiophenol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:220239-66-7)3-(Trifluoromethoxy)thiophenol
Order Number:A815845
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):201.0
Email:sales@amadischem.com

3-(Trifluoromethoxy)thiophenol Related Literature

Additional information on 3-(Trifluoromethoxy)thiophenol

Professional Introduction to 3-(Trifluoromethoxy)thiophenol (CAS No. 220239-66-7)

3-(Trifluoromethoxy)thiophenol, with the chemical formula C₆H₃F₃O₂S, is a fluorinated aromatic heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 220239-66-7, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a trifluoromethoxy group and a thiophene ring, make it a versatile building block for developing novel therapeutic agents.

The thiophene core is a well-known scaffold in medicinal chemistry, widely recognized for its role in the development of drugs targeting diverse diseases, including cancer, infectious diseases, and neurological disorders. The introduction of fluorine atoms into the molecular structure can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of 3-(Trifluoromethoxy)thiophenol, the trifluoromethoxy group not only contributes to these properties but also opens up possibilities for further functionalization, enabling the design of more complex and potent molecules.

Recent advancements in synthetic methodologies have made it possible to access fluorinated thiophenes with greater ease and efficiency. The synthesis of 3-(Trifluoromethoxy)thiophenol typically involves multi-step reactions, often starting from commercially available precursors such as thiophene or its derivatives. The key step in its preparation is the introduction of the trifluoromethoxy group, which can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies have been refined over the years, allowing researchers to produce high-purity samples of this compound for further study.

The biological activity of 3-(Trifluoromethoxy)thiophenol has been explored in several preclinical studies. Its derivatives have shown promising results as inhibitors of enzymes involved in cancer progression, such as kinases and proteases. The trifluoromethoxy group enhances the interactions between the compound and its target proteins, leading to increased potency and selectivity. Additionally, the thiophene ring contributes to favorable pharmacokinetic profiles, including improved solubility and bioavailability.

In the realm of drug discovery, 3-(Trifluoromethoxy)thiophenol serves as a valuable scaffold for structure-activity relationship (SAR) studies. By systematically modifying different parts of its molecular structure, researchers can identify key pharmacophores responsible for its biological activity. This approach has led to the identification of novel compounds with enhanced therapeutic efficacy and reduced side effects. For instance, derivatives of this compound have been investigated for their potential as antiviral agents, showing promising results against various viral strains.

The agrochemical industry has also recognized the potential of fluorinated thiophenes like 3-(Trifluoromethoxy)thiophenol. These compounds exhibit herbicidal and pesticidal properties due to their ability to interfere with essential metabolic pathways in plants and pests. Their mode of action often involves inhibition of enzymes involved in photosynthesis or amino acid biosynthesis, leading to the death or growth inhibition of target organisms. The use of such compounds in agriculture offers a sustainable alternative to traditional pesticides by providing effective control with reduced environmental impact.

The development of new analytical techniques has further facilitated the study of 3-(Trifluoromethoxy)thiophenol and its derivatives. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize these compounds at both qualitative and quantitative levels. These techniques provide valuable insights into their chemical structure, purity, and stability, which are crucial for their successful application in pharmaceuticals and agrochemicals.

The future prospects for 3-(Trifluoromethoxy)thiophenol are promising, with ongoing research focusing on expanding its applications in drug discovery and agriculture. Innovations in synthetic chemistry are expected to lead to more efficient methods for producing this compound and its derivatives on an industrial scale. Additionally, computational modeling techniques are being increasingly utilized to predict the biological activity of novel derivatives before they are synthesized experimentally, thereby accelerating the drug discovery process.

In conclusion, 3-(Trifluoromethoxy)thiophenol (CAS No. 220239-66-7) is a multifaceted compound with significant potential in both pharmaceuticals and agrochemicals. Its unique structural features make it an ideal candidate for developing novel therapeutic agents with improved pharmacological properties. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:220239-66-7)3-(Trifluoromethoxy)thiophenol
A815845
Purity:99%
Quantity:5g
Price ($):201.0
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